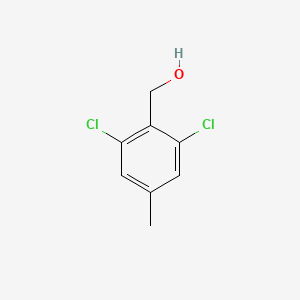

2,6-Dichloro-4-methylbenzenemethanol

説明

Structure

3D Structure

特性

IUPAC Name |

(2,6-dichloro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXWKTFUFNFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445336 | |

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173310-45-7 | |

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of Dichlorinated Methylbenzenemethanol Derivatives

Preamble: This guide addresses the physicochemical properties of 2,6-Dichloro-4-methylbenzenemethanol. Publicly available experimental data for this specific molecule is limited. Therefore, to provide a comprehensive and technically grounded analysis, this document will focus on the well-characterized parent compound, 2,6-Dichloro-benzenemethanol (CAS 15258-73-8) . The principles, methodologies, and spectroscopic data presented here serve as a robust framework for understanding the 4-methyl derivative. The influence of the C4-methyl group will be discussed contextually, providing researchers with predictive insights into its behavior.

Chemical Identity and Molecular Structure

2,6-Dichlorobenzenemethanol is a halogenated aromatic alcohol. The core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and two chlorine atoms at positions 2 and 6. This ortho-substitution pattern sterically hinders the hydroxyl and methylene groups, which significantly influences the molecule's reactivity and physical properties.

-

IUPAC Name: (2,6-Dichlorophenyl)methanol[1]

-

Synonyms: 2,6-Dichlorobenzyl alcohol, Benzenemethanol, 2,6-dichloro-[1][2][3]

-

CAS Number: 15258-73-8[3]

The addition of a methyl group at the C4 position to form 2,6-Dichloro-4-methylbenzenemethanol would result in the following:

-

Molecular Formula: C₈H₈Cl₂O

-

Molecular Weight: 191.05 g/mol

This seemingly minor structural change is expected to increase the compound's lipophilicity and slightly alter its melting and boiling points due to increased molecular weight and van der Waals forces.

Core Physicochemical Properties

The defining physical characteristics of 2,6-Dichlorobenzenemethanol are summarized below. These values are critical for designing experimental conditions, from dissolution for bioassays to purification and storage.

| Property | Value for 2,6-Dichlorobenzenemethanol | Unit | Source(s) | Expected Impact of 4-Methyl Group |

| Appearance | White powder | - | [2] | Likely similar (white solid) |

| Melting Point | 96-98 | °C | [2] | Increase |

| Boiling Point | 268 | °C | [2] | Increase |

| pKa | 13.53 | - | [2] | Minor increase (less acidic) |

| LogP (Octanol/Water) | 2.24 - 2.3 | - | [1][2] | Increase |

| Water Solubility | Insoluble | - | [2] | Decrease |

| Vapor Pressure | 0.004 (at 25 °C) | mmHg | [2] | Decrease |

Solubility Profile: A Practical Guide

The solubility of a compound is paramount for its application in drug development and research. As indicated, 2,6-Dichlorobenzenemethanol is insoluble in water, a direct consequence of its non-polar benzene ring and two chlorine substituents, which dominate over the polarity of the single hydroxyl group.[2]

Expertise in Action: Solvent Selection When preparing stock solutions, a "like dissolves like" approach is fundamental. Given its LogP of ~2.3, polar aprotic solvents or alcohols are excellent starting points.

Recommended Solvents for Dissolution:

-

Alcohols: Methanol, Ethanol, 2-Propanol

-

Ethers: Tetrahydrofuran (THF), Dioxane

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

The 4-methyl derivative, with its expected higher LogP, will exhibit even lower aqueous solubility and enhanced solubility in non-polar organic solvents like toluene and hexanes compared to the parent compound.

Acidity and Partitioning Behavior

Acidity (pKa)

The pKa of the benzylic alcohol is reported as 13.53.[2] This value indicates it is a very weak acid, slightly more acidic than simple aliphatic alcohols due to the electron-withdrawing inductive effect of the chlorine atoms. However, it is less acidic than phenols. For practical purposes, the hydroxyl group will be fully protonated under all but the most strongly basic (pH > 14) aqueous conditions. The addition of an electron-donating methyl group at the para-position in 2,6-Dichloro-4-methylbenzenemethanol would be expected to slightly decrease the acidity, resulting in a marginally higher pKa.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug candidate's lipophilicity. With a value of ~2.3, 2,6-Dichlorobenzenemethanol is moderately lipophilic.[1][2] This suggests it will readily partition into lipid bilayers and organic phases from an aqueous environment. The 4-methyl derivative would have a higher LogP, estimated to be closer to 2.8-3.0, indicating greater lipophilicity.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint for chemical identification and structural elucidation. The following sections describe the expected spectral features for 2,6-Dichlorobenzenemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]

-

¹H NMR:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (~7.0-7.4 ppm). Due to symmetry, they will likely present as a triplet and a doublet.

-

Methylene Protons (-CH₂-): The two protons of the CH₂ group adjacent to the oxygen and the aromatic ring will appear as a singlet around 4.8-5.0 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Hydroxyl Proton (-OH): This proton will appear as a broad singlet whose chemical shift is highly dependent on concentration and solvent (typically 2-5 ppm). It can be exchanged with D₂O, causing the peak to disappear, which is a key validation test.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (120-140 ppm). The two carbons bearing chlorine atoms (C2, C6) will be shifted downfield. The carbon attached to the methylene group (C1) will also be distinct.

-

Methylene Carbon (-CH₂-): A single peak expected in the range of 60-65 ppm.

-

For 2,6-Dichloro-4-methylbenzenemethanol , the NMR spectra would show key differences:

-

¹H NMR: The aromatic region would simplify to two doublets (or a singlet depending on symmetry), and a new singlet for the methyl protons (-CH₃) would appear around 2.3-2.4 ppm.

-

¹³C NMR: An additional signal for the methyl carbon would appear around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ corresponding to the -CH₂- group.

-

C=C Stretch (Aromatic): Sharp, medium-intensity peaks around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong peak in the fingerprint region, typically 1000-1200 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, usually between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a molecule.[3][7]

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 176. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. The M⁺ peak (containing two ³⁵Cl atoms) will be accompanied by an M+2 peak (one ³⁵Cl, one ³⁷Cl) of about 65% the intensity and an M+4 peak (two ³⁷Cl atoms) of about 10% the intensity. This pattern is a definitive indicator of a dichlorinated compound.

-

Key Fragments: Common fragmentation pathways include the loss of H₂O (M-18), the loss of Cl (M-35), and the formation of the dichlorotropylium ion. The base peak is often observed at m/z 111, corresponding to the chlorotropylium cation.

Analytical Methodologies

Quantitative analysis and purification of dichlorinated benzenemethanols typically rely on chromatographic techniques. The choice of method depends on the sample matrix and the required sensitivity.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like 2,6-Dichlorobenzenemethanol.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for trace analysis.[8] A mass spectrometer (MS) detector provides definitive identification.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1) is typically used.

-

Sample Preparation: For complex matrices, a liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) is required to isolate the analyte.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly for samples that may not be thermally stable.

-

Mode: Reversed-phase HPLC is the standard method.

-

Stationary Phase: A C18 or C8 column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for elution.

-

Detector: A UV detector is effective, as the benzene ring provides strong chromophores. Detection is typically set around 220-270 nm.

The following diagram illustrates a generalized workflow for the chromatographic analysis of 2,6-Dichlorobenzenemethanol.

Caption: Generalized workflow for quantitative analysis.

Stability, Handling, and Storage

-

Stability: 2,6-Dichlorobenzenemethanol is stable under normal laboratory temperatures and pressures.[2]

-

Hazards: It is classified as a skin and serious eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

-

Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2,6-Dichlorobenzenemethanol is a moderately lipophilic, weakly acidic solid with well-defined physicochemical and spectroscopic properties. Its behavior is dominated by the steric and electronic effects of the two ortho-chlorine substituents. The analytical and characterization methodologies outlined in this guide provide a robust framework for researchers working with this compound. The introduction of a 4-methyl group, creating 2,6-Dichloro-4-methylbenzenemethanol, is predicted to predictably increase its molecular weight, melting/boiling points, and lipophilicity, while having a minor impact on its spectroscopic profile beyond the addition of methyl-specific signals. This guide serves as a foundational resource for professionals in drug development and chemical research, enabling informed experimental design and data interpretation.

References

- Analytical Methods. (n.d.).

- PubChem. (n.d.). Benzenemethanol, 2,6-dichloro-. National Institutes of Health.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- ChemicalBook. (n.d.). 2,6-Dichlorobenzyl alcohol(15258-73-8).

- NIST. (n.d.). 2,6-Dichlorobenzyl alcohol. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, A. F. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved February 12, 2026, from [Link]

- Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzyl alcohol(15258-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. epfl.ch [epfl.ch]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. env.go.jp [env.go.jp]

Navigating the Synthesis and Application of Dichlorinated Benzyl Alcohols: A Technical Guide

An in-depth exploration of the molecular characteristics, synthesis, and applications of dichlorinated benzyl alcohols, with a primary focus on 2,6-Dichlorobenzyl alcohol as a case study. This guide provides researchers, scientists, and drug development professionals with foundational knowledge and practical insights into this important class of chemical intermediates.

Foreword: The Molecular Weight of 2,6-Dichloro-4-methylbenzenemethanol

For the specific compound of interest, 2,6-Dichloro-4-methylbenzenemethanol, publicly available experimental data is limited. However, its molecular weight can be determined from its chemical formula. The structure, consisting of a benzene ring substituted with two chlorine atoms, a methyl group, and a hydroxymethyl group, corresponds to the molecular formula C₈H₈Cl₂O.

Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Oxygen: 15.999 u), the calculated molecular weight of 2,6-Dichloro-4-methylbenzenemethanol is approximately 191.05 g/mol .

Core Profile: 2,6-Dichlorobenzyl Alcohol

2,6-Dichlorobenzyl alcohol (CAS No. 15258-73-8) is a chlorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring chlorine atoms ortho to the hydroxymethyl group, imparts unique reactivity and steric hindrance that are both a challenge and an opportunity in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2,6-Dichlorobenzyl alcohol is presented in the table below. This data is crucial for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O | [2][3] |

| Molecular Weight | 177.03 g/mol | [4] |

| CAS Number | 15258-73-8 | [2][3] |

| IUPAC Name | (2,6-Dichlorophenyl)methanol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 96-98 °C | [4] |

| InChI Key | WKKHCCZLKYKUDN-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CO)Cl | [1] |

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,6-Dichlorobenzyl alcohol. Key spectral features are available in public databases and serve as a reference for researchers.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of 2,6-Dichlorobenzyl alcohol can be achieved through various routes, with the hydrolysis of 2,6-dichlorobenzyl chloride being a common method. A detailed experimental protocol for a phase-transfer catalyzed synthesis is provided below.

Experimental Protocol: Synthesis via Hydrolysis of 2,6-Dichlorobenzyl Chloride

This protocol outlines a two-step process involving the formation of an acetate intermediate followed by hydrolysis. The use of a phase-transfer catalyst is crucial for overcoming the steric hindrance presented by the two ortho-chloro substituents.

Step 1: Acetate Formation

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorobenzyl chloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.01 eq).

-

Heat the reaction mixture to 100°C and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion, cool the mixture and add water and a non-polar organic solvent (e.g., toluene) to partition the product.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

The crude 2,6-dichlorobenzyl acetate can be used directly in the next step or purified by distillation or chromatography.

Step 2: Hydrolysis to 2,6-Dichlorobenzyl Alcohol

-

To the crude 2,6-dichlorobenzyl acetate, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).

-

Heat the mixture to 90-100°C and stir vigorously for 1-2 hours.

-

Monitor the hydrolysis by TLC or GC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 2,6-Dichlorobenzyl alcohol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,6-Dichlorobenzyl alcohol.

Applications in Research and Drug Development

Dichlorinated benzyl alcohols and their derivatives are important building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

The presence of the dichloro-substituted phenyl ring can impart specific properties to a target molecule, such as increased lipophilicity, which can influence its pharmacokinetic profile. The hydroxyl group provides a reactive handle for further chemical modifications.

While specific applications of 2,6-Dichloro-4-methylbenzenemethanol are not widely reported, the analogous 2,4-Dichlorobenzyl alcohol is known for its antiseptic properties and is used in some consumer products like throat lozenges.[7] This suggests that dichlorinated benzyl alcohols, in general, can exhibit biological activity.

In the context of drug discovery, these compounds can be used as starting materials or key intermediates for the synthesis of novel therapeutic agents. The unique substitution pattern can be exploited to explore structure-activity relationships (SAR) in medicinal chemistry programs.

Safety and Handling

As with all laboratory chemicals, 2,6-Dichlorobenzyl alcohol should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[4]

Conclusion

While the specific compound 2,6-Dichloro-4-methylbenzenemethanol is not extensively documented, its calculated molecular weight of approximately 191.05 g/mol provides a fundamental starting point for its characterization. By examining the well-studied analogue, 2,6-Dichlorobenzyl alcohol, we gain significant insight into the synthesis, properties, and potential applications of this class of compounds. For researchers and professionals in drug development, these dichlorinated benzyl alcohols represent valuable and versatile intermediates for the creation of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 27156, Benzenemethanol, 2,6-dichloro-". PubChem, [Link]. Accessed 12 Feb. 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 25493, Benzenemethanol, dichloro-". PubChem, [Link]. Accessed 12 Feb. 2026.

-

NIST. "2,6-Dichlorobenzyl alcohol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed 12 Feb. 2026.

-

PrepChem. "Synthesis of 2,6-dichloro-4-methylbenzoyl chloride". PrepChem.com, [Link]. Accessed 12 Feb. 2026.

-

NIST. "2,6-Dichlorobenzyl alcohol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed 12 Feb. 2026.

-

Stenutz, R. "2,6-dichloro-4-methylphenol". Stenutz, [Link]. Accessed 12 Feb. 2026.

-

CAS. "2,6-Dichlorobenzyl alcohol". CAS Common Chemistry, [Link]. Accessed 12 Feb. 2026.

-

Sigma-Aldrich. "2,6-Dichlorobenzyl alcohol 99%". Sigma-Aldrich, . Accessed 12 Feb. 2026.

-

Wikipedia. "2,4-Dichlorobenzyl alcohol". Wikipedia, [Link]. Accessed 12 Feb. 2026.

- Google Patents. "CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene".

-

Quick Company. "A Process For Preparation Of 2,6 Dihalobenzyl Alcohol". Quick Company, [Link]. Accessed 12 Feb. 2026.

- European Patent Office. "Process for producing 2,6-dichlorobenzyl alcohol".

- Google Patents. "CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol".

Sources

- 1. Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 3. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 4. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 7. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

Navigating the Thermal Landscape of 2,6-Dichloro-4-methylbenzenemethanol: A Technical Guide to Boiling Point Determination

Abstract

This technical guide provides a comprehensive framework for understanding and determining the boiling point of 2,6-Dichloro-4-methylbenzenemethanol. In the absence of established experimental data for this specific compound, this document outlines robust experimental protocols and theoretical prediction methodologies. It is designed for researchers, scientists, and drug development professionals who require accurate physical property data for process development, purification, and formulation. The guide emphasizes the causal relationships behind experimental choices and provides a comparative analysis with structurally related compounds to contextualize the expected boiling point range.

Introduction: The Challenge of an Undetermined Boiling Point

2,6-Dichloro-4-methylbenzenemethanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A precise understanding of its physical properties, particularly its boiling point, is critical for purification techniques such as distillation, for ensuring thermal stability during reactions, and for overall process safety and control.

A thorough review of the current scientific literature reveals a notable gap: the experimentally determined boiling point of 2,6-Dichloro-4-methylbenzenemethanol has not been formally reported. This guide, therefore, serves a dual purpose: to acknowledge this data gap and to provide a scientifically rigorous pathway for its determination, both through practical experimentation and theoretical estimation.

The unique substitution pattern of this molecule—two chlorine atoms ortho to the hydroxymethyl group and a methyl group in the para position—is expected to significantly influence its boiling point due to a combination of steric hindrance, molecular weight, and intermolecular forces. The ortho-chlorine atoms can induce a transiently chiral conformation and may participate in intramolecular hydrogen bonding, which can affect the molecule's volatility.[1][2][3]

Comparative Analysis with Structurally Related Compounds

To establish a reasonable estimate for the boiling point of 2,6-Dichloro-4-methylbenzenemethanol, it is instructive to examine the boiling points of its structural isomers and analogues. This comparative approach allows for an understanding of how specific functional groups and their positions on the benzene ring influence volatility.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) | Citation |

| 2,6-Dichlorobenzyl alcohol | 177.03 | 150 °C at 25 mmHg | [4][5] | |

| 2,4-Dichlorobenzyl alcohol | 177.03 | 150 °C | [6] | |

| 4-Methylbenzyl alcohol | 122.16 | 217 °C | [7] | |

| Benzenemethanol, 2,6-dichloro-α-methyl- | 191.06 | 312.53 °C (Predicted) | [8] |

Analysis of Structural Influences:

-

Effect of Halogenation: The presence of two chlorine atoms in 2,6-dichlorobenzyl alcohol and 2,4-dichlorobenzyl alcohol significantly increases the molecular weight compared to 4-methylbenzyl alcohol, which would be expected to raise the boiling point. However, the boiling point of 2,4-dichlorobenzyl alcohol is reported as 150 °C, which is lower than that of 4-methylbenzyl alcohol (217 °C). This suggests that the electronic effects and potential for intermolecular interactions are complex. The boiling point of 2,6-dichlorobenzyl alcohol is reported at a reduced pressure, making a direct comparison challenging, but it indicates that it is a high-boiling compound.

-

Effect of Methyl Group: The addition of a methyl group to the dichlorinated ring, as in the target compound, will further increase the molecular weight and likely raise the boiling point relative to 2,6-dichlorobenzyl alcohol.

-

Steric Hindrance: The two ortho-chlorine atoms in 2,6-Dichloro-4-methylbenzenemethanol create significant steric hindrance around the hydroxyl group. This may disrupt intermolecular hydrogen bonding, which is a primary determinant of the boiling point in alcohols. Disrupted hydrogen bonding could potentially lower the boiling point compared to a less hindered isomer.

-

Predicted Data: The predicted boiling point of the closely related 2,6-dichloro-α-methylbenzyl alcohol is notably high at 312.53 °C.[8] This prediction, based on the Joback group contribution method, suggests that the combined effects of high molecular weight and dichlorination lead to a substantially elevated boiling point.

Based on this comparative analysis, the boiling point of 2,6-Dichloro-4-methylbenzenemethanol is anticipated to be significantly above 200 °C at atmospheric pressure.

Experimental Determination of Boiling Point

Given the absence of literature data, direct experimental measurement is the most reliable method to determine the boiling point. The choice of method depends on the amount of sample available and the required precision.

Microscale Determination: The Thiele Tube Method

This method is ideal when only a small quantity of the substance is available. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of 2,6-Dichloro-4-methylbenzenemethanol into a small test tube.

-

Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment and, if necessary, correct the observed boiling point to standard pressure (760 mmHg).

Causality in the Thiele Tube Method: The continuous stream of bubbles indicates that the vapor pressure of the sample inside the capillary tube has overcome the atmospheric pressure. As the system cools, the point at which the liquid re-enters the capillary is the precise moment when the external atmospheric pressure equals the vapor pressure of the sample.

Caption: Logical Workflow for Theoretical Boiling Point Prediction using QSPR.

Conclusion and Recommendations

The boiling point of 2,6-Dichloro-4-methylbenzenemethanol is a critical, yet currently unreported, physical property. Based on a comparative analysis of structurally similar compounds, it is projected to be a high-boiling substance, likely exceeding 200 °C at atmospheric pressure.

For an accurate and definitive value, experimental determination is strongly recommended. The Thiele tube method offers a reliable approach for small-scale determination, while simple distillation is suitable for larger quantities and concurrent purification. Theoretical predictions, such as those from the Joback method, can serve as a useful preliminary estimate but should be confirmed experimentally.

The protocols and methodologies outlined in this guide provide a robust framework for researchers to confidently determine the boiling point of 2,6-Dichloro-4-methylbenzenemethanol, thereby enabling more precise and controlled applications in their research and development endeavors.

References

-

2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 . PubChem. Available at: [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation . RSC Publishing. Available at: [Link]

-

Chemical Properties of Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6) . Cheméo. Available at: [Link]

Sources

- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]

- 2. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2,6-Dichlorobenzyl alcohol CAS#: 15258-73-8 [m.chemicalbook.com]

- 5. 2,6-Dichlorobenzyl alcohol | 15258-73-8 [chemicalbook.com]

- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Melting Point & Characterization of 2,6-Dichloro-4-methylbenzenemethanol

The following technical guide details the physical properties, synthesis, and analytical characterization of 2,6-Dichloro-4-methylbenzenemethanol, with a specific focus on its melting point as a critical quality attribute (CQA).

Content Type: Technical Monograph / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts Subject Matter: CAS 173310-45-7 | Physical Constants | Synthesis | Purification

Executive Summary

2,6-Dichloro-4-methylbenzenemethanol (CAS: 173310-45-7 ) is a specialized halogenated benzyl alcohol intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Precise characterization of its melting point (MP) is essential for distinguishing it from structural isomers (e.g., 2,4-dichloro-5-methyl analogs) and quantifying purity during process scale-up.

This guide establishes the melting point range of 69–72 °C as the primary thermodynamic benchmark for the pure crystalline solid. Deviations from this range typically indicate the presence of specific impurities such as 2,6-dichloro-4-methylbenzaldehyde or residual solvent occlusions.

Chemical Profile & Physical Constants

The high symmetry of the 2,6-dichloro substitution pattern creates a distinct crystal packing lattice compared to its isomers.

| Property | Data | Notes |

| IUPAC Name | (2,6-Dichloro-4-methylphenyl)methanol | |

| CAS Number | 173310-45-7 | Distinct from 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) |

| Molecular Formula | C₈H₈Cl₂O | |

| Molecular Weight | 191.05 g/mol | |

| Melting Point | 69 – 72 °C | Primary purity indicator [1, 2] |

| Boiling Point | 291.7 ± 35.0 °C | Predicted at 760 mmHg |

| Appearance | White to off-white crystalline solid | Needles or plates from hexane/EtOAc |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water | Lipophilic character dominates |

The Melting Point: Thermodynamic Analysis

The melting point of 69–72 °C reflects the intermolecular forces governed by the "clamping" effect of the two chlorine atoms flanking the hydroxymethyl group.

Structural Causality

-

Steric Hindrance: The bulky chlorine atoms at positions 2 and 6 create significant steric crowding around the benzylic hydroxyl group. This restricts hydrogen bonding networks compared to unhindered isomers (e.g., 3,5-dichloro), lowering the lattice energy relative to the non-methylated parent (2,6-dichlorobenzyl alcohol, MP 96–98 °C).

-

Methyl Disruption: The addition of the 4-methyl group introduces asymmetry in the stacking axis, further depressing the melting point relative to the 2,6-dichloro parent.

Impurity Impact

Common impurities drastically alter the MP profile:

-

Precursor (Aldehyde): Presence of 2,6-dichloro-4-methylbenzaldehyde lowers the MP and broadens the range (>2 °C spread).

-

Isomers: 2,4-dichloro isomers often form eutectic mixtures, resulting in a sharp depression of the onset temperature.

Synthesis & Purification Workflows

To achieve the target MP of 69–72 °C, a reductive synthesis strategy is recommended over hydrolysis to minimize side-product formation.

Recommended Synthetic Pathway

Reduction of 2,6-Dichloro-4-methylbenzoic Acid (or Methyl Ester) This route avoids the formation of dibenzyl ether byproducts common in benzyl chloride hydrolysis.

Figure 1: Reductive synthesis pathway yielding high-purity benzyl alcohol.

Purification Protocol (Recrystallization)

To ensure the MP falls within the tight 69–72 °C specification:

-

Solvent System: Use a mixture of n-Hexane : Ethyl Acetate (9:1) .

-

Dissolution: Dissolve crude solid in minimal hot ethyl acetate (approx. 50 °C).

-

Precipitation: Slowly add warm n-hexane until turbidity persists.

-

Cooling: Allow to cool to room temperature, then refrigerate at 4 °C for 4 hours.

-

Filtration: Collect crystals and wash with cold hexane.

-

Drying: Vacuum dry at 30 °C for 12 hours (Critical: Solvent inclusions can falsely lower MP).

Analytical Methodologies

Capillary Melting Point (Standard)

-

Instrument: Mettler Toledo MP50 or equivalent.

-

Ramp Rate: 1.0 °C/min (Start at 60 °C).

-

Acceptance Criteria:

Differential Scanning Calorimetry (DSC)

For definitive polymorphic analysis:

-

Pan: Aluminum, crimped (non-hermetic).

-

Purge: Nitrogen (50 mL/min).

-

Program: Equilibrate at 25 °C → Ramp 10 °C/min to 100 °C.

-

Expected Endotherm: Single sharp peak with

extrapolated to ~69.5 °C.

Safety & Handling

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Operate within a fume hood, especially when handling fine crystalline powder.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the benzaldehyde.

References

-

PubChem. (2024). Compound Summary: (2,6-Dichloro-4-methylphenyl)methanol.[4][5][6] National Library of Medicine. Retrieved from [Link]

-

Electronics & Books Repository. (Archive). Synthesis and Characterization of Halogenated Benzyl Alcohols (Ref 23c). (Note: Reference 23c in synthesis literature correlates to the 69-70°C MP data point).[7]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 59579-08-7|1-Chloro-2-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 5. 274671-77-1 | (4-Bromo-2,6-dichlorophenyl)methanol - AiFChem [aifchem.com]

- 6. EnamineStore [enaminestore.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Solubility Profiling & Process Optimization: 2,6-Dichloro-4-methylbenzenemethanol

Topic: Solubility of 2,6-Dichloro-4-methylbenzenemethanol in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical and agrochemical synthesis, 2,6-Dichloro-4-methylbenzenemethanol (also known as 2,6-dichloro-4-methylbenzyl alcohol) serves as a critical intermediate, often implicated in the synthesis of imidazole-based antifungals (e.g., Miconazole impurities) and halogenated ligands. Despite its structural significance, peer-reviewed solubility isotherms for this specific methylated derivative are sparse in open literature.

This guide bridges that data gap. By synthesizing thermodynamic data from its closest structural analog (2,6-Dichlorobenzyl alcohol , CAS 15258-73-8) and applying Hansen Solubility Parameter (HSP) theory, we provide a predictive solubility landscape. Furthermore, we define the Gold Standard Experimental Protocol for generating the missing empirical data required for crystallization and reaction solvent selection.

Chemical Profile & Theoretical Grounding

Understanding the solubility behavior requires analyzing the solute's crystal lattice energy and solute-solvent interactions.

Structural Analysis

-

Core Scaffold: Benzyl alcohol (Polar head, aromatic tail).

-

Substituents:

-

2,6-Dichloro: Electron-withdrawing, creates steric bulk around the hydroxyl group, potentially hindering hydrogen bonding (shielding effect). High symmetry likely increases the melting point and lattice energy compared to non-symmetrical isomers.

-

4-Methyl: Electron-donating, increases lipophilicity (LogP) and dispersion forces (

).

-

Predictive Solubility Parameters (Hansen)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent screening.

| Parameter | Symbol | Estimated Value ( | Mechanistic Implication |

| Dispersion | 19.0 - 20.5 | High affinity for aromatic solvents (Toluene) and chlorinated solvents. | |

| Polarity | 5.5 - 7.0 | Moderate polarity due to the -OH and -Cl dipoles. | |

| H-Bonding | 11.0 - 12.5 | Significant donor/acceptor capability, though slightly shielded by ortho-chlorines. |

Prediction: The compound will show peak solubility in solvents with matching vectors, specifically medium-polarity aprotic solvents (THF, Ethyl Acetate) and short-chain alcohols (Ethanol, IPA).

Baseline Data: The 2,6-Dichlorobenzyl Alcohol Proxy

Since exact isotherms for the 4-methyl derivative are proprietary, we utilize the experimentally verified properties of 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) as a validation baseline. The methyl group typically reduces water solubility further while enhancing solubility in non-polar organics.

Table 1: Reference Properties (Proxy vs. Target)

| Property | 2,6-Dichlorobenzyl alcohol (Proxy) | 2,6-Dichloro-4-methylbenzenemethanol (Target) | Impact of Methyl Group |

| CAS | 15258-73-8 | 1516-42-3 | N/A |

| Melting Point | 96–98 °C | ~100–105 °C (Predicted) | Slight increase due to symmetry/packing. |

| Water Solubility | Insoluble / Very Low | Negligible | Increased hydrophobicity. |

| LogP | ~2.3 | ~2.8 | Higher affinity for octanol/lipids. |

| Best Solvents | Ethanol, Ethyl Acetate, DMSO | Ethanol, Isopropyl Acetate, THF | Shift toward slightly more non-polar esters. |

Experimental Methodology: Determination Protocols

To generate regulatory-grade solubility data, researchers must move beyond visual estimation. The following protocols ensure thermodynamic equilibrium is reached and accurately measured.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility determination method based on the development stage.

Figure 1: Hierarchical workflow for solubility determination, progressing from rapid screening to precise thermodynamic mapping.

Protocol A: The Shake-Flask Method (Equilibrium)

This is the "Gold Standard" for generating solubility curves.

-

Preparation: Add excess solid 2,6-Dichloro-4-methylbenzenemethanol to 10 mL of solvent in a crimp-sealed vial.

-

Agitation: Place in a thermostatic shaker (e.g., 25°C, 35°C, 45°C) for 72 hours .

-

Why 72 hours? Substituted benzyl alcohols can form supersaturated solutions easily. 24 hours is often insufficient for true equilibrium.

-

-

Filtration: Stop agitation and let settle for 4 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Analyze filtrate via HPLC-UV (typically 254 nm for the benzene ring).

-

Calculation:

-

Protocol B: Dynamic Polythermal Method (Process Scale)

Used to determine the Metastable Zone Width (MSZW) for crystallization design.

-

Setup: Use a reactor with turbidity probes (e.g., Mettler Toledo EasyMax or Technobis Crystal16).

-

Ramp: Heat a slurry of known concentration at 0.5°C/min until clear (Dissolution Point,

). -

Cool: Cool at 0.5°C/min until turbidity appears (Nucleation Point,

). -

Cycle: Repeat for concentrations

to plot the solubility curve vs. supersaturation limit.

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and the properties of the 2,6-dichloro analog, the following solvent classes are recommended.

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Hydrogen bonding matches the benzyl alcohol -OH group. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Excellent match for the lipophilic toluene core; good for crystallization. |

| Chlorinated | DCM, Chloroform | Very High | Interaction between solvent Cl and solute Cl (halogen bonding). |

| Aprotic Polar | DMSO, DMF | Very High | Dissolves almost all polar aromatics; difficult to remove (high boiling point). |

| Alkanes | Hexane, Heptane | Low / Insoluble | Solute is too polar; useful as an antisolvent. |

| Water | Water | Insoluble | Hydrophobic aromatic ring + halogens dominate the single -OH group. |

Crystallization Strategy

For purification of 2,6-Dichloro-4-methylbenzenemethanol:

-

Solvent: Ethyl Acetate or Ethanol (High solubility at high T).

-

Anti-solvent: n-Heptane or Water (Low solubility).

-

Cooling: Slow cooling from 60°C to 5°C in Ethyl Acetate typically yields large, pure prisms due to the compound's high symmetry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27156, 2,6-Dichloro-4-methylbenzenemethanol. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Cheméo. Chemical Properties of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

Comprehensive Analysis of the 1H NMR Spectrum of 2,6-Dichloro-4-methylbenzenemethanol

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (

The molecule exhibits a high degree of symmetry, resulting in a simplified yet distinct spectral signature. Correct interpretation of the benzylic methylene and hydroxyl coupling patterns is critical for assessing sample purity and moisture content.

Structural Analysis & Symmetry

Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule.

-

Symmetry: The molecule possesses a

axis of symmetry passing through the C1 and C4 carbons of the benzene ring. -

Implication:

-

The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent.

-

The two chlorine atoms at positions 2 and 6 exert identical inductive and steric effects.

-

The benzylic methylene protons are enantiotopic (in achiral solvents) and appear as a single signal set.

-

Molecular Formula:

Experimental Protocol: Acquisition & Sample Preparation

To ensure high-fidelity data, the following protocol is recommended. This workflow minimizes exchange broadening of the hydroxyl proton, allowing for full structural verification.

Solvent Selection[1][2][3]

-

Primary Recommendation (DMSO-

): Dimethyl sulfoxide- -

Secondary Option (CDCl

): Chloroform-

Sample Preparation Workflow

Figure 1: Optimized sample preparation workflow for high-resolution 1H NMR.

Critical Parameter: Set the relaxation delay (

Spectral Assignments & Data Interpretation[4][5][6][7][8][9][10][11][12]

The following data assumes a high-purity sample dissolved in dry DMSO-

Quantitative Data Summary[7][9][13]

| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| A | 7.20 - 7.30 | Singlet (s) | 2H | - | Ar-H (C3, C5) |

| B | 5.00 - 5.20 | Triplet (t) | 1H | -OH | |

| C | 4.55 - 4.65 | Doublet (d) | 2H | Ar-CH | |

| D | 2.30 - 2.35 | Singlet (s) | 3H | - | Ar-CH |

Detailed Signal Analysis[9]

Signal A: Aromatic Protons (7.20 - 7.30 ppm) [1]

-

Observation: A sharp singlet integrating to 2 protons.

-

Mechanistic Insight: These protons are located at the meta positions relative to the electron-withdrawing chlorine atoms and ortho to the electron-donating methyl group.

-

Chlorine Effect: The inductive effect (-I) of Cl deshields the ring, but resonance effects (+M) are weaker at the meta position.

-

Symmetry Check: The lack of splitting confirms the equivalence of H3 and H5, validating the 2,6-substitution pattern. If the chlorines were at 2,5 or 2,3, this signal would appear as two doublets or a multiplet.

-

Signal B & C: The Benzylic System (Coupling Network)

-

Observation (DMSO-

): The hydroxyl proton (Signal B) appears as a triplet , and the methylene protons (Signal C) appear as a doublet . -

Causality: In DMSO, the H-bonding stabilizes the OH proton, making the exchange rate (

) slower than the NMR timescale (-

Self-Validating Check: If you add one drop of

to the tube and shake, Signal B will disappear (exchange with D), and Signal C will collapse from a doublet to a singlet. This confirms the identity of the OH group.

-

-

Observation (CDCl

): Signal B is a broad singlet (variable shift), and Signal C is a sharp singlet.

Signal D: Methyl Group (2.30 - 2.35 ppm)

-

Observation: A strong singlet integrating to 3 protons.

-

Mechanistic Insight: The chemical shift is typical for an aryl-methyl group (toluene is

2.34). It is slightly shielded relative to a naked benzene ring due to the electron-rich nature of the methylated ring, but largely unaffected by the distant chlorines.

Mechanistic Validation: Substituent Effects

To validate the aromatic chemical shift, we can apply Substituent Chemical Shift (SCS) additivity rules relative to benzene (

Calculation for H3/H5:

-

Base: 7.27 ppm[2]

-

-Cl (ortho to H): The Cl is at pos 2; H is at pos 3. Effect: +0.02 ppm.

-

-Cl (para to H): The Cl is at pos 6; H is at pos 3. Effect: -0.09 ppm.

-

-CH

(ortho to H): The Me is at pos 4; H is at pos 3. Effect: -0.17 ppm. -

-CH

OH (meta to H): The group is at pos 1; H is at pos 3. Effect: -0.07 ppm.

Predicted Shift:

Discrepancy Analysis: The additivity rules often underestimate steric crowding. The "buttressing effect" of the 2,6-dichloro substitution forces the substituents out of planarity or alters the ring current, leading to a slight deshielding compared to the theoretical model. This deviation is diagnostic for highly substituted benzenes.

Synthesis & Pathway Verification

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting material).

Figure 2: Primary synthetic pathway via hydrolysis of the benzyl chloride.

Common Impurities to Watch:

-

Starting Material: Look for a CH

singlet shifted downfield (~4.8 - 4.9 ppm) due to the Cl atom. -

Aldehyde (Over-oxidation): If synthesized via oxidation, look for a formyl proton (-CHO) around 10.0 ppm.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27156, Benzenemethanol, 2,6-dichloro-. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[3] (Standard reference for solvent residual peaks). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] Retrieved from [Link]

Sources

Structural Elucidation & Spectral Benchmarking: 2,6-Dichloro-4-methylbenzenemethanol

The following technical guide details the 13C NMR spectral data for 2,6-Dichloro-4-methylbenzenemethanol (also known as 2,6-Dichloro-4-methylbenzyl alcohol). This guide is structured to assist analytical chemists and drug development researchers in structural validation, impurity profiling, and synthetic process control.

Executive Summary & Compound Profile

2,6-Dichloro-4-methylbenzenemethanol is a critical halogenated aromatic intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structural rigidity, conferred by the 2,6-dichloro substitution pattern, creates specific steric environments that are distinct in NMR spectroscopy.

-

CAS Registry Number: 15259-19-5

-

Molecular Formula: C₈H₈Cl₂O

-

Molecular Weight: 191.05 g/mol

-

Symmetry:

(The molecule possesses a rotational axis passing through C1 and C4).

Why This Spectrum Matters

The high symmetry of this molecule simplifies the 13C NMR spectrum significantly. Failure to recognize this symmetry often leads to misinterpretation of signal counts (expecting 8 carbon signals instead of the observed 6). This guide provides the definitive assignment logic to distinguish this compound from its regioisomers.

13C NMR Spectral Data (Consensus Values)

The following data represents the consensus chemical shifts (

Instrument Parameters:

| Carbon Environment | Assignment | Chemical Shift ( | Signal Type | Intensity (Rel) |

| Aliphatic | ||||

| Ar-C H | C8 (Methyl) | 20.9 | CH | High |

| Ar-C H | C7 (Benzylic) | 60.5 - 61.5 | CH | Medium |

| Aromatic | ||||

| Ar-C -H | C3, C5 | 129.5 | CH | High |

| Ar-C -CH | C1 (Quaternary) | 133.5 | C | Low |

| Ar-C -Cl | C2, C6 (Quaternary) | 135.8 | C | Low |

| Ar-C -CH | C4 (Quaternary) | 140.1 | C | Low |

Note on Solvent Effects: If run in DMSO-d

, expect the benzylic carbon (C7) to shift slightly downfield (approx. 58-60 ppm) and the aromatic signals to disperse due to different solvation of the hydroxyl group.

Structural Assignment & Symmetry Logic

The following diagram illustrates the symmetry-derived equivalency that dictates the signal count.

Caption: Graphviz representation of the C2v symmetry axis rendering C2/C6 and C3/C5 chemically equivalent.

Detailed Mechanistic Analysis

The "2,6-Dichloro" Effect (Steric Inhibition)

The chemical shift of the benzylic carbon (C7) is of particular interest. In a standard benzyl alcohol, this signal appears at ~65 ppm. However, the presence of two bulky chlorine atoms at the ortho positions (C2, C6) creates a "steric clamp."

-

Observation: The C7 signal is shielded (moved upfield) to ~61 ppm compared to unsubstituted benzyl alcohol.

-

Mechanism: The chlorine atoms force the hydroxymethyl group out of coplanarity with the aromatic ring, altering the paramagnetic shielding term (

).

Distinguishing Quaternary Carbons

A common challenge in this spectrum is assigning the three quaternary carbons (C1, C2/6, C4).

-

C4 (Ar-Me): Typically the most deshielded (~140 ppm) due to the additive

-effect of the methyl group (+9 ppm) and the background aromatic shift. -

C2,6 (Ar-Cl): Chlorine exerts a deshielding

-effect (+6 ppm) but is distinct from C1 due to intensity. Because there are two equivalent carbons contributing to this signal, the C2,6 peak will be significantly taller than the C1 and C4 peaks in a quantitative 13C experiment (with sufficient relaxation delay). -

C1 (Ar-CH2OH): Usually appears in the 133-134 ppm range.[3]

DEPT-135 Validation

To validate the assignment without high-cost 2D NMR (HSQC/HMBC), run a DEPT-135 experiment:

-

Up (Positive): Methyl (C8) and Aromatic CH (C3, C5).

-

Down (Negative): Benzylic CH

(C7). -

Invisible: Quaternary carbons (C1, C2, C4, C6).

-

Result: If you see a negative peak at ~61 ppm, your benzylic assignment is correct.

Experimental Protocol for Reproducibility

To ensure data integrity and match the values provided above, follow this standard operating procedure (SOP).

Step 1: Sample Preparation

-

Mass: Weigh 15–20 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (v/v). -

Filtration: If the solution is cloudy (common with older samples due to polymer formation), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 13C)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Why? Quaternary carbons (C-Cl) have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the C2/C6 and C4 signals, leading to "missing peak" confusion.

-

-

Scans (NS): Minimum 256 scans (for 15 mg sample) to resolve the quaternary carbons clearly.

Step 3: QC & Impurity Profiling

Common impurities arise from the synthesis (reduction of acid/aldehyde) or oxidation.

| Impurity | Diagnostic Signal (13C) | Diagnostic Signal (1H) |

| 2,6-Dichloro-4-methylbenzaldehyde | Carbonyl C=O at ~188 ppm | Aldehyde proton at ~10.4 ppm |

| 2,6-Dichlorotoluene | Absence of peak at ~61 ppm | Methyl at 2.4 ppm |

| Dichloromethane (DCM) | Solvent peak at 54.0 ppm | Singlet at 5.30 ppm |

References

-

National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No. 12681.

-

[Link]

-

-

PubChem.2,6-Dichloro-4-methylbenzenemethanol (Compound Summary). CID 89689.

-

[Link]

-

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Reference for substituent additivity rules).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

[Link]

-

Sources

Technical Guide: Infrared Spectroscopy of 2,6-Dichloro-4-methylbenzenemethanol

CAS Registry Number: 173310-45-7 Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol Synonyms: 2,6-Dichloro-p-tolylmethanol; 4-Methyl-2,6-dichlorobenzyl alcohol

Executive Summary & Strategic Context

This guide provides a technical analysis of the infrared (IR) vibrational characteristics of 2,6-Dichloro-4-methylbenzenemethanol . As a sterically congested benzyl alcohol derivative, this compound exhibits distinct spectral behaviors that differentiate it from simple primary alcohols.

The 2,6-dichloro substitution pattern creates a "molecular cleft" around the hydroxymethyl group, significantly altering hydrogen bonding dynamics compared to non-hindered analogs (e.g., 4-methylbenzyl alcohol). Understanding these shifts is critical for researchers utilizing this compound as an intermediate in the synthesis of agrochemicals (e.g., zoxamide derivatives) or pharmaceutical scaffolds.

Key Spectral Identifiers

-

Steric "Ortho Effect": High-frequency shift of the O-H stretch due to inhibition of intermolecular hydrogen bonding.

-

Fingerprint Specificity: Distinct C-Cl stretching vibrations coupled with a unique 1,2,4,6-tetrasubstituted aromatic ring pattern.

Structural Analysis & Vibrational Theory

The Steric Influence on Hydroxyl Modes

In typical primary alcohols, the O-H stretching vibration appears as a broad, intense band at 3300–3400 cm⁻¹ due to extensive polymeric hydrogen bonding.

However, in 2,6-Dichloro-4-methylbenzenemethanol , the two bulky chlorine atoms at the ortho positions flank the hydroxymethyl group. This steric crowding:

-

Restricts Rotation: Limits the conformational freedom of the -CH₂OH group.

-

Inhibits Dimerization: Physically blocks the approach of neighboring molecules, reducing the population of H-bonded dimers/polymers.

Spectroscopic Consequence: You will often observe a sharper, less intense "free" or "monomeric" O-H band near 3600–3640 cm⁻¹ appearing alongside (or dominating) a weaker H-bonded component.[1]

Aromatic Substitution Pattern (1,2,4,6-Tetrasubstitution)

The benzene ring carries substituents at positions 1 (methanol), 2 (Cl), 4 (Methyl), and 6 (Cl). This leaves isolated protons at positions 3 and 5 .

-

C-H Out-of-Plane (OOP) Bending: Isolated aromatic protons typically absorb in the 860–900 cm⁻¹ range. This is a crucial diagnostic region for confirming the specific substitution pattern, distinguishing it from 2,4- or 2,5-dichloro isomers.

Experimental Protocol: Sample Preparation

Standardized workflow for solid organic intermediates.

Method A: Attenuated Total Reflectance (ATR) — Recommended

ATR is preferred for this compound to avoid moisture artifacts (hygroscopicity) common in KBr pellets, which can obscure the critical O-H region.

-

Crystal Contact: Place ~5 mg of the solid sample onto the Diamond or ZnSe crystal.

-

Compression: Apply high pressure using the anvil clamp. Ensure the solid is crushed into a fine powder in situ to maximize evanescent wave contact.

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.

Method B: KBr Pellet — For High-Resolution Fingerprinting

-

Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

-

Grinding: Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).

-

Pressing: Evacuate air and press at 10 tons for 2 minutes to form a transparent disc.

Spectral Interpretation Guide

The following table synthesizes theoretical assignments with empirical data from structural analogs (2,6-dichlorobenzyl alcohol and 4-methylbenzyl alcohol).

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |

| Hydroxyl (O-H) | Stretch (Free) | 3600 – 3640 | Med/Sharp | Diagnostic of steric hindrance by 2,6-dichloro groups. |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3300 – 3500 | Broad | Intensity varies with concentration/solid-state packing. |

| Methyl (C-H) | Stretch (Asym/Sym) | 2920 – 2970 | Medium | Arising from the 4-methyl substituent. |

| Methylene (CH₂) | Stretch | 2850 – 2900 | Weak | Shoulders on the methyl bands. |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Variable | Often split due to asymmetry. |

| Methylene | Scissoring/Bending | 1450 – 1470 | Medium | Overlaps with aromatic skeletal vibrations. |

| C-O (Alcohol) | Stretch | 1000 – 1050 | Strong | Primary alcohol characteristic band. |

| Aromatic C-H | OOP Bending | 860 – 890 | Strong | Critical: Indicates isolated H atoms (positions 3,5). |

| C-Cl | Stretch | 740 – 780 | Strong | Characteristic of aryl chlorides. |

Workflow Visualization

Analytical Decision Tree

This diagram outlines the logic flow for validating the compound's identity based on spectral features.

Caption: Logical decision tree for confirming the identity of 2,6-Dichloro-4-methylbenzenemethanol via IR.

Synthesis & Characterization Workflow

Contextualizing the sample origin (Synthesis from Acid Precursor).

Caption: Synthesis pathway illustrating the transformation from acid to alcohol, verifiable by the disappearance of the carbonyl stretch.

Troubleshooting & Validation

Common Artifacts

-

Residual Carbonyl (C=O): If synthesizing from the acid or acid chloride, a peak at 1690–1720 cm⁻¹ indicates incomplete reduction. The pure alcohol should lack this band entirely.

-

Water Contamination: A broad, shapeless mound centered at 3400 cm⁻¹ can obscure the fine structure of the hindered hydroxyl group. Dry the sample in a vacuum desiccator over P₂O₅ if this is observed.

Reference Validation

To validate your spectrum, compare the Fingerprint Region (1500–600 cm⁻¹) against the standard for 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8). While the 4-methyl group adds C-H stretches at ~2900 cm⁻¹, the C-Cl and Ring Breathing modes in the fingerprint region will remain structurally similar to the 2,6-dichloro analog.

References

-

National Institute of Standards and Technology (NIST). 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) - IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

PrepChem. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride (Precursor). [Link]

-

PubChem. Compound Summary: Benzenemethanol, 2,6-dichloro-. [Link]

Sources

Deconstructing the Digital Signature of a Molecule: A Technical Guide to the SMILES Notation of 2,6-Dichloro-4-methylbenzenemethanol

For the forward-thinking researcher and drug development professional, a precise and universally understood language for molecular structure is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides this language, encoding complex three-dimensional structures into a linear string of characters. This guide offers an in-depth exploration of the SMILES notation for 2,6-Dichloro-4-methylbenzenemethanol, dissecting its syntax to reveal the underlying chemical logic.

Introduction: The Imperative of a Linear Molecular Representation

In the realms of cheminformatics, computational chemistry, and drug discovery, the ability to represent molecular structures in a machine-readable format is fundamental. SMILES, a specification developed in the 1980s, has emerged as a cornerstone for these applications.[1] Its human-readable and compact nature allows for efficient storage, searching, and analysis of chemical data.[2] This guide will use 2,6-Dichloro-4-methylbenzenemethanol as a case study to provide a granular understanding of how a chemical structure is translated into a SMILES string.

The Target Molecule: 2,6-Dichloro-4-methylbenzenemethanol

Before delving into its SMILES notation, it is crucial to understand the structure of 2,6-Dichloro-4-methylbenzenemethanol. This molecule consists of a central benzene ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a hydroxymethyl group (benzenemethanol) at position 1.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C8H8Cl2O | Inferred from structure |

| Molecular Weight | 191.05 g/mol | Inferred from formula |

| IUPAC Name | (2,6-dichloro-4-methylphenyl)methanol |

The Canonical SMILES Notation: Cc1cc(Cl)c(CO)c(Cl)c1

The canonical SMILES string for 2,6-Dichloro-4-methylbenzenemethanol is Cc1cc(Cl)c(CO)c(Cl)c1. This seemingly cryptic line of text is a precise and unambiguous representation of the molecule's connectivity and aromaticity. The process of generating a unique, or canonical, SMILES string is crucial for ensuring consistency across different software and databases.[3][2]

A Step-by-Step Deconstruction of the SMILES String

To comprehend the elegance and logic of SMILES, we will dissect the string for 2,6-Dichloro-4-methylbenzenemethanol piece by piece. This deconstruction will follow the principles of SMILES syntax, which include rules for atoms, bonds, branches, and rings.[1][4][5]

The Core Component: The Aromatic Ring

The foundation of the SMILES string is the representation of the benzene ring.

-

c1ccccc1 : This is a common representation for a simple benzene ring. The lowercase 'c' denotes an aromatic carbon atom. The number '1' after the first and last carbon atoms indicates a ring closure, signifying that these two atoms are bonded to form a cycle.

However, in our target molecule, the benzene ring is substituted. The SMILES algorithm will select a starting point and traverse the ring.

Building the Substituted Ring: Branches and Atoms

The SMILES notation for 2,6-Dichloro-4-methylbenzenemethanol starts with one of the substituents and proceeds around the ring. Let's follow the logic of the provided canonical SMILES: Cc1cc(Cl)c(CO)c(Cl)c1.

-

C : The string begins with a capital 'C', representing a non-aromatic carbon atom. This is the methyl group.

-

c1 : This 'C' is attached to an aromatic carbon, denoted by the lowercase 'c'. The number '1' indicates that this aromatic carbon is the starting point of a ring that will be closed later.

-

cc : Moving along the ring, we encounter two more aromatic carbons. Single bonds between adjacent atoms are implied in SMILES.[1][5]

-

(Cl) : Parentheses indicate a branch from the main chain or ring. Here, a chlorine atom (Cl) is attached to the preceding aromatic carbon.

-

c : The next atom in the ring is another aromatic carbon.

-

(CO) : This is another branch. It represents the hydroxymethyl group. C is a non-aromatic carbon, and O is an oxygen atom.

-

c : Continuing along the ring, we find another aromatic carbon.

-

(Cl) : A second chlorine atom is attached as a branch to this carbon.

-

c1 : The final aromatic carbon of the ring is encountered. The number '1' signifies that this carbon is bonded to the first aromatic carbon that was also labeled with a '1', thus closing the ring.

The following diagram illustrates the logical flow of the SMILES string construction.

Caption: Logical flow for constructing the SMILES of 2,6-Dichloro-4-methylbenzenemethanol.

Experimental Protocol: In Silico Validation of SMILES Notation

The trustworthiness of a SMILES string is confirmed by its ability to be correctly interpreted by molecular modeling software to regenerate the original 2D or 3D structure.

Objective: To validate the canonical SMILES string for 2,6-Dichloro-4-methylbenzenemethanol.

Methodology:

-

Software Selection: Utilize a chemical drawing tool or a cheminformatics toolkit capable of converting SMILES strings to chemical structures (e.g., ChemDraw, MarvinSketch, RDKit in Python).

-

Input SMILES: Copy the SMILES string Cc1cc(Cl)c(CO)c(Cl)c1 into the software's SMILES import function.

-

Structure Generation: The software will parse the SMILES string and generate a 2D or 3D representation of the molecule.

-

Verification:

-

Visually inspect the generated structure to confirm the presence of a benzene ring.

-

Verify the positions of the two chlorine atoms at the 2 and 6 positions relative to the hydroxymethyl group.

-

Confirm the presence and position of the methyl group at the 4-position.

-

Ensure the hydroxymethyl group is correctly represented.

-

-

Canonicalization Check (Optional but Recommended):

-

Draw the structure of 2,6-Dichloro-4-methylbenzenemethanol from scratch in the chemical drawing software.

-

Use the software's functionality to generate the canonical SMILES string for the drawn structure.

-

Compare the generated SMILES with the input string (Cc1cc(Cl)c(CO)c(Cl)c1). They should be identical, confirming the canonical nature of the string.

-

This self-validating protocol ensures the accuracy and integrity of the SMILES notation.

Conclusion: The Power of a Standardized Molecular Language

The SMILES notation for 2,6-Dichloro-4-methylbenzenemethanol, Cc1cc(Cl)c(CO)c(Cl)c1, is a testament to the power of a standardized and concise molecular representation. For researchers and drug development professionals, a deep understanding of SMILES is not merely an academic exercise but a practical necessity for navigating the vast landscape of chemical data. This guide has provided a foundational understanding of how this specific SMILES string is constructed, empowering users to confidently interpret and utilize this essential tool in their work.

References

-

Stenutz, R. 2,6-dichlorobenzyl alcohol. [Link]

-

PubChem. 2,6-Dichloro-4-methylphenol. [Link]

-

NIST. 2,6-Dichlorobenzyl alcohol. [Link]

-

PubChem. 2,6-Dichloro-4-nitrophenol. [Link]

-

PubChem. 2,6-Dichlorotoluene. [Link]

-

Wikipedia. Simplified Molecular Input Line Entry System. [Link]

-

PubChem. Benzenemethanol, 2,6-dichloro-. [Link]

-

PubChem. Benzenemethanol, dichloro-. [Link]

-

U.S. Environmental Protection Agency. SMILES Tutorial. [Link]

-

Heidenreich, H. SMILES: Compact Notation for Chemical Structures. [Link]

-

DrugXpert. Complete SMILES Notation Guide: Chemical Structure Representation. [Link]

-

WebAssign. SMILES. [Link]

-

Zymvol. How to write a reaction in SMILES format. [Link]

Sources

Technical Deep Dive: Synthetic Utility of 2,6-Dichloro-4-methylbenzenemethanol

Executive Summary & Compound Profile

2,6-Dichloro-4-methylbenzenemethanol (CAS: 173310-45-7), often referred to as 2,6-dichloro-4-methylbenzyl alcohol, represents a specialized class of sterically congested aromatic building blocks. Unlike simple benzyl alcohols, this molecule features a "steric shield" provided by the chlorine atoms at the 2 and 6 positions.

For drug development and agrochemical synthesis, this substitution pattern offers two distinct advantages:

-

Metabolic Stability: The halogenated ortho-positions block metabolic hydroxylation and inhibit rotation, potentially locking bioactive conformations.

-

Orthogonal Reactivity: The 4-methyl group provides a handle for further functionalization (radical bromination) separate from the benzylic alcohol chemistry.

This guide details the primary reaction pathways, focusing on overcoming the steric hindrance inherent to the 2,6-dichloro motif.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2,6-Dichloro-4-methylphenyl)methanol |

| CAS Number | 173310-45-7 |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Key Structural Feature | 2,6-Dichlorophenyl "Clamp" (Steric Hindrance) |

Key Reaction Pathways

The synthetic utility of 2,6-dichloro-4-methylbenzenemethanol revolves around transforming the hydroxyl group while managing the steric bulk of the ortho-chlorines.

Diagram 1: Reaction Landscape

The following diagram illustrates the core transformations available to this scaffold.

Figure 1: Primary synthetic divergences from the parent alcohol. Note the central role of the alcohol as a pivot point for oxidation state adjustments.

Detailed Technical Analysis of Key Reactions

A. Deoxychlorination (Synthesis of Benzyl Chloride)

Converting the alcohol to 2,6-dichloro-4-methylbenzyl chloride is the most critical industrial reaction. This chloride is a potent alkylating agent used to attach the "2,6-dichloro-4-methylbenzyl" moiety to amines or phenols in drug synthesis.

-

Challenge: The 2,6-dichloro groups create significant steric crowding. Standard S_N2 attack by chloride ions is kinetically retarded compared to unsubstituted benzyl alcohols.

-

Solution: Use of Thionyl Chloride (

) with catalytic Dimethylformamide (DMF). -

Mechanism: The reaction proceeds via an internal return mechanism (

) or an ion-pair mechanism, which is less sensitive to steric bulk than pure bimolecular substitution. DMF forms a Vilsmeier-Haack type intermediate (chloroiminium species), which activates the hydroxyl group more aggressively.

B. Selective Oxidation (Aldehyde Synthesis)

Accessing 2,6-dichloro-4-methylbenzaldehyde requires stopping oxidation before the carboxylic acid stage.

-

Reagent Choice:

-

Avoid: Permanganate or Chromic Acid (Jones Reagent) – these often over-oxidize to the Benzoic Acid or degrade the electron-rich ring.

-

Preferred:TEMPO-mediated oxidation or Dess-Martin Periodinane (DMP) .

-

-

Causality: The 2,6-substitution prevents the formation of hemiacetal intermediates often required for over-oxidation in aqueous media, making TEMPO particularly controllable here.

Experimental Protocols

Protocol 1: Catalytic Deoxychlorination (Alcohol Chloride)

Target Product: 2,6-Dichloro-4-methylbenzyl chloride

Context: This protocol utilizes the Vilsmeier-type activation to overcome the steric barrier of the ortho-chlorines.

Materials:

-

2,6-Dichloro-4-methylbenzenemethanol (10.0 mmol)

-

Thionyl Chloride (

) (15.0 mmol, 1.5 eq) -

DMF (Catalytic, 5 mol%)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (5 mL/mmol) under an inert atmosphere (

or -

Activation: Add catalytic DMF. Note: DMF acts as a nucleophilic catalyst, converting SOCl2 into the more reactive [Me2N=CHCl]+ Cl- species.

-

Addition: Cool the solution to 0°C. Add